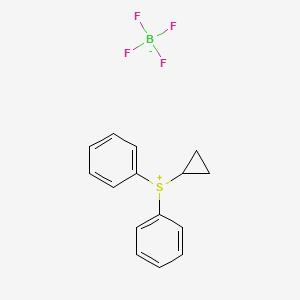
Cyclopropyldiphenylsulfonium tetrafluoroborate
Cat. No. B1362045
Key on ui cas rn:
33462-81-6
M. Wt: 314.2 g/mol
InChI Key: DWEYKSWKFYZEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09414589B2
Procedure details


To a stirred solution of 4-chloro-benzaldehyde (142 mg, 1 mmol) and cyclopropyldiphenylsulfonium tetrafluoroborate (317 mg, 1 mmol) in 10 ml dry THF, cooled to 0° C., was added dropwise, with stirring, a slurry of potassium tert. butoxide (1.4 ml 1M). After addition was complete the reaction was stirred 30 min. and 1M tetrafluoroboric acid (10% in THF) (10 ml) was added. The mixture was allowed to warm to room temperature and was taken up into ether and the ether solution was washed with saturated NaHCO3, brine and water and was dried. Filtration and concentration by rotary evaporation gave an oil. Chromatography over silica gel and elution i-Hx:ether 5:1 gave 2-(4-chlorophenyl)cyclobutanone as an oil. (180 mg, 83%).






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.F[B-](F)(F)F.[CH:15]1([S+](C2C=CC=CC=2)C2C=CC=CC=2)[CH2:17][CH2:16]1.CC(C)([O-:34])C.[K+].F[B-](F)(F)F.[H+]>C1COCC1.CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[CH2:17][CH2:15][C:16]2=[O:34])=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
142 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
317 mg
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C1(CC1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred 30 min.
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether solution was washed with saturated NaHCO3, brine and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatography over silica gel and elution i-Hx
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1C(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
